molecular formula C12H18BrNO B1443374 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol CAS No. 867333-39-9

2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B1443374
CAS No.: 867333-39-9
M. Wt: 272.18 g/mol
InChI Key: IGMDWDJDPQOQPW-UHFFFAOYSA-N
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Description

2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol is an organic compound that features a brominated benzyl group attached to an isopropyl-amino-ethanol moiety

Mechanism of Action

Target of Action

The primary targets of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol are likely to be proteins or enzymes that interact with the benzylic position of the molecule . The benzylic position is a specific location on a benzene ring where a carbon is bonded to both the ring and another group . This position is often involved in reactions due to its unique chemical properties .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. One key reaction involves the bromine atom at the benzylic position. In this reaction, a free radical mechanism is initiated, where the bromine atom is removed, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting molecule can then undergo further reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of the target proteins or enzymes. These pathways could involve the transfer of the bromine atom or the formation of succinimide . The downstream effects of these reactions could include changes in the activity of the target proteins or enzymes, potentially altering cellular processes .

Pharmacokinetics

The ethanol group could be involved in metabolic reactions, potentially affecting the compound’s metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. For instance, if the compound targets an enzyme involved in a critical cellular process, its action could result in changes in that process. This could potentially lead to observable effects at the cellular level .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s reactivity. Similarly, the presence of other molecules could influence the compound’s stability or its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, benzyl alcohol, undergoes bromination to form 4-bromo-benzyl alcohol.

    Protection: The hydroxyl group of 4-bromo-benzyl alcohol is protected using a suitable protecting group.

    Amidation: The protected 4-bromo-benzyl alcohol is then reacted with isopropylamine to form the corresponding amide.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of 2-[(4-Bromo-benzyl)-isopropyl-amino]-acetone.

    Reduction: Formation of 2-[(4-Hydroxy-benzyl)-isopropyl-amino]-ethanol.

    Substitution: Formation of 2-[(4-Azido-benzyl)-isopropyl-amino]-ethanol.

Scientific Research Applications

2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol
  • 2-[(4-Fluoro-benzyl)-isopropyl-amino]-ethanol
  • 2-[(4-Methyl-benzyl)-isopropyl-amino]-ethanol

Uniqueness

2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and the ability to form halogen bonds. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-propan-2-ylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMDWDJDPQOQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211175
Record name 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867333-39-9
Record name 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867333-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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